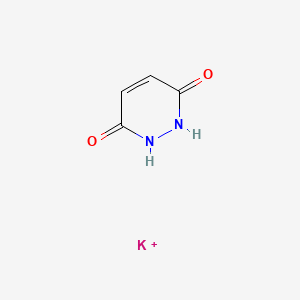

Maleic hydrazide potassium salt

Description

Structure

3D Structure of Parent

Properties

CAS No. |

28382-15-2 |

|---|---|

Molecular Formula |

C4H3KN2O2 |

Molecular Weight |

150.18 g/mol |

IUPAC Name |

potassium;1H-pyridazin-2-ide-3,6-dione |

InChI |

InChI=1S/C4H4N2O2.K/c7-3-1-2-4(8)6-5-3;/h1-2H,(H2,5,6,7,8);/q;+1/p-1 |

InChI Key |

XVTMKRCXKIHJQK-UHFFFAOYSA-M |

SMILES |

C1=CC(=O)NNC1=O.[K+] |

Canonical SMILES |

C1=CC(=O)[N-]NC1=O.[K+] |

Related CAS |

28382-15-2 51542-52-0 |

Origin of Product |

United States |

Synthesis and Formulation Science of Maleic Hydrazide Potassium Salt

Methodologies for the Industrial Synthesis of Maleic Hydrazide

The primary and most established industrial method for synthesizing maleic hydrazide involves the reaction of maleic anhydride (B1165640) with a hydrazine (B178648) salt, typically hydrazine hydrate (B1144303) or hydrazine sulfate, in a suitable solvent. drugfuture.comdocumentsdelivered.com This reaction is a cyclization process that forms the stable 1,2-dihydropyridazine-3,6-dione structure of maleic hydrazide. drugfuture.comnih.gov

The key steps in this synthesis are:

Reaction of Hydrazine and an Acid : Hydrazine hydrate is often first reacted with a strong inorganic acid, such as sulfuric acid, to form a hydrazine salt solution. google.com

Cyclization with Maleic Anhydride : Maleic anhydride is then introduced to this solution. The mixture is heated, typically between 70°C and 100°C, to facilitate the ring-closure reaction that forms maleic hydrazide. google.comgoogle.com

Neutralization and Isolation : The reaction mixture is subsequently neutralized with an inorganic base, like sodium hydroxide (B78521), to a pH of approximately 5.0 to 7.0. google.com This causes the maleic hydrazide to precipitate out of the solution. The solid product is then isolated through filtration, washed, and dried. patsnap.com

Various solvents have been explored for this process, including water, ethanol (B145695), and acetic acid. google.com However, for considerations of yield and cost-effectiveness, sulfuric acid is often used as the solvent, with reported yields ranging from 75% to 89%. google.comgoogle.com

To enhance the reaction efficiency and product purity, several modifications and catalysts have been investigated. Some patented methods describe the use of catalysts like rare earth compounds (e.g., lanthanum trifluoromethanesulfonate) or a composite catalyst of zinc chloride and copper chloride to improve the reaction yield by over 10% and reduce reaction time. google.compatsnap.com These catalysts promote a more complete reaction between hydrazine and maleic anhydride, which is crucial for minimizing impurities. google.com

An alternative laboratory preparation involves treating maleic anhydride with hydrazine hydrate directly in an alcohol solvent. drugfuture.com Another approach uses glacial acetic acid as the reaction medium. drugfuture.com While these methods are effective on a smaller scale, the aqueous sulfuric acid route is generally favored for industrial production due to economic and yield considerations. google.com

Evolution and Optimization of Salt Formulations for Agricultural Efficacy

The initial form of maleic hydrazide, the free acid, has limited agricultural use due to its very low solubility in water (approximately 0.6% at 25°C). coresta.orginchem.org This poor solubility hinders its absorption by plants, reducing its effectiveness as a systemic growth regulator. coresta.org To overcome this, maleic hydrazide is converted into more soluble salt forms for commercial formulations.

Historically, the diethanolamine (B148213) (DEA) salt of maleic hydrazide was a common formulation. inchem.org However, concerns over the formation of N-nitrosodiethanolamine, a potential impurity, led to the withdrawal of the DEA-MH formulation by major manufacturers in the early 1980s. coresta.orginchem.org This prompted a shift towards other salt formulations, with the potassium salt emerging as the industry standard.

The optimization of formulations has focused on increasing the concentration of the active ingredient, improving its stability, and ensuring its efficacy under various field conditions. Modern formulations are available as water-based solution concentrates (SL) and water-soluble granules (SG), which are designed for easy mixing and application. fao.orgfao.org

The potassium salt of maleic hydrazide (K-MH) is the most widely used form in agriculture today. inchem.orgfao.org Its predominance stems from several key advantages over the free acid and other salt forms.

The most significant advantage is its dramatically increased water solubility. This high solubility allows for more efficient penetration into the plant's leaves and subsequent translocation to the meristematic tissues where it inhibits cell division. coresta.orgresearcherslinks.com

Interactive Table: Solubility of Maleic Hydrazide and its Salts

| Compound | Water Solubility at 25°C | Reference |

| Maleic Hydrazide (Free Acid) | 6,000 mg/L (0.6%) | nih.gov |

| Maleic Hydrazide Potassium Salt | 340,000 mg/L (34%) | nih.gov |

| Maleic Hydrazide Sodium Salt | 200,000 mg/L (20%) | nih.gov |

This table illustrates the superior solubility of the potassium salt compared to the free acid and sodium salt, facilitating its agricultural use.

Beyond solubility, the potassium salt formulation has demonstrated high efficacy and a better impurity profile. inchem.org Formulations with the potassium salt generally contain significantly lower levels of hydrazine, a toxic impurity, compared to the older diethanolamine salt formulations. inchem.org The potassium salt is also highly pure, with technical grade material typically containing 99.9% K-MH. inchem.org This high purity and low impurity content contribute to a more reliable and consistent performance in the field.

The primary impurity of concern in the production of maleic hydrazide is unreacted hydrazine. google.cominchem.org Hydrazine is a toxic compound, and its presence in the final product is strictly regulated. google.cominchem.org International standards often require the residual hydrazine content in maleic hydrazide to be below 1 to 2 parts per million (ppm). google.cominchem.org

The formation of hydrazine as an impurity can be influenced by the synthesis process. Inadequate reaction conditions or an improper ratio of reactants can lead to higher levels of residual hydrazine. google.com The use of specific catalysts, as mentioned earlier, can help to drive the reaction to completion and thereby minimize the formation of this impurity. google.com

Other potential impurities include inorganic salts, such as sodium sulfate, which are byproducts of the neutralization step, and minor amounts of maleic or fumaric acid. inchem.org These impurities can affect the physical properties and stability of the final formulation. For instance, the presence of certain metal ions can lead to the formation of sparingly-soluble salts, which could compromise the integrity of a liquid formulation. nih.gov

The stability of the formulation during storage is also a critical factor. Studies have shown that the hydrazine content in some diethanolamine salt formulations could increase significantly during storage at elevated temperatures. inchem.org In contrast, the potassium salt formulation has been found to be much more stable, with negligible increases in hydrazine content under similar storage conditions. inchem.org

To ensure the quality and integrity of this compound formulations, rigorous analytical methods are employed. High-performance liquid chromatography (HPLC) is a common technique used to determine the concentration of the active ingredient and to detect and quantify impurities like hydrazine. fao.orgnih.gov Gas chromatography is also used for the sensitive detection of hydrazine. nih.gov

Molecular and Cellular Mechanisms of Action

Elucidation of Mitotic Cell Division Inhibition in Plant Meristematic Tissues

The most prominent effect of maleic hydrazide is the inhibition of mitosis, particularly in the actively dividing cells of meristematic tissues such as root tips and axillary buds. coresta.orgnih.govfao.orgwikipedia.orgepa.gov This inhibition of cell division, without a corresponding inhibition of cell enlargement, is the primary basis for its growth-retardant properties. wikipedia.orgoup.com

Research on various plant species, including Allium cepa (onion) and Trigonella foenum-graecum (fenugreek), has demonstrated that the inhibitory effect of maleic hydrazide on the mitotic index is both concentration-dependent and time-dependent. biorxiv.orgresearchgate.net As the concentration and duration of treatment increase, the rate of cell division in the primary meristems decreases significantly compared to controls. biorxiv.org

Cytological studies have revealed that maleic hydrazide induces a range of mitotic abnormalities. These include the induction of C-mitosis, characterized by the disruption of the spindle apparatus, leading to scattered chromosomes at metaphase. biorxiv.orgresearchgate.net Other observed aberrations include chromosome stickiness, the formation of anaphase bridges, lagging chromosomes, and multipolar anaphases. researchgate.net These chromosomal disruptions are indicative of the compound's clastogenic potential and its direct action on the chromosomes and the mitotic spindle. researchgate.netnih.gov The inhibition of ATPases involved in spindle formation has been suggested as a potential cause of spindle disorganization. biorxiv.org

Table 1: Effects of Maleic Hydrazide on Mitotic Division in Plant Meristems

| Plant Species | Observed Effects | Key Findings & Citations |

| Allium cepa (Onion) | Reduced mitotic index, C-mitosis, chromosomal aberrations (stickiness, bridges), vacuolated nuclei. | Inhibition is concentration-dependent; higher concentrations can arrest mitosis at metaphase. biorxiv.orgresearchgate.net |

| Trigonella foenum-graecum (Fenugreek) | Decreased mitotic index, C-mitosis, distributed metaphase and anaphase, lagging chromosomes, multipolar anaphases. | The degree of mitotic inhibition is clearly dose-dependent. biorxiv.orgresearchgate.net |

| Vicia faba (Faba Bean) | Induction of chromatid aberrations. | Pre-treatment with hydrazine (B178648) could reduce the yield of maleic hydrazide-induced aberrations. nih.gov |

| Corn (Zea mays) | Inhibition of cell division in root tips. | Inhibition of mitosis is considered the primary reason for most of the compound's effects on plant development. oup.com |

Interplay with Endogenous Plant Hormonal Regulatory Networks

Maleic hydrazide's growth-regulating effects are also attributed to its interference with the synthesis and signaling of key plant hormones. nih.govnih.gov It is often described as having anti-auxin and anti-gibberellin properties.

While the precise mechanisms are still under investigation, maleic hydrazide has been proposed to act as an anti-auxin. nih.gov This suggests it may interfere with the normal synthesis, transport, or reception of auxin, a critical hormone for cell elongation, division, and differentiation. By disrupting auxin homeostasis, maleic hydrazide can alter normal growth patterns, contributing to its growth-retardant effects.

There is significant evidence that maleic hydrazide disrupts the action of gibberellins (B7789140) (GAs), hormones that regulate processes such as stem elongation and seed germination. nih.govfrontiersin.org Studies on dwarf and tall pea varieties have shown that maleic hydrazide can prevent the stem extension response typically induced by the application of gibberellic acid (GA). researchgate.net The inhibitory effect of maleic hydrazide on stem growth was more pronounced in tall peas, which are believed to have a higher rate of endogenous GA-like hormone synthesis. This suggests that the growth inhibition caused by maleic hydrazide is primarily due to its ability to block the activity of these native gibberellins. researchgate.net The disruption of the GA signaling pathway, which involves complex interactions between GA, GID1 receptors, and DELLA repressor proteins, represents a key aspect of maleic hydrazide's mechanism. frontiersin.orgyoutube.com

Cytokinins are a class of hormones that promote cell division and are involved in various aspects of plant development, including the regulation of sprouting. Research suggests that maleic hydrazide's ability to inhibit sprouting in stored onions may be linked to its influence on endogenous cytokinin levels. researchgate.net The regulation of cytokinin homeostasis is a complex process involving biosynthesis, degradation by cytokinin oxidase/dehydrogenase (CKX), and transport. mdpi.com By altering the balance of active cytokinins in meristematic tissues, maleic hydrazide can effectively suppress bud growth and maintain dormancy.

Table 2: Interaction of Maleic Hydrazide with Plant Hormonal Systems

| Hormonal System | Observed Interaction | Implication for Plant Growth & Citation |

| Auxins | Proposed anti-auxin activity. | Contributes to the overall growth retardant effect by disrupting normal cell growth and differentiation patterns. nih.gov |

| Gibberellins | Prevents plant response to gibberellic acid; blocks the activity of endogenous GA-like hormones. | Leads to inhibition of stem elongation and other GA-regulated growth processes. researchgate.net |

| Cytokinins | Influences endogenous cytokinin levels. | Contributes to the inhibition of sprouting and suppression of bud growth by altering the hormonal balance required for cell division. researchgate.net |

Uracil (B121893) Anti-metabolite Hypothesis and its Implications for Nucleic Acid Synthesis

Beyond its effects on mitosis and hormones, maleic hydrazide is known to be a potent inhibitor of nucleic acid synthesis. nih.govmedchemexpress.comoup.com This action is closely linked to the hypothesis that it functions as an anti-metabolite of uracil, a key component of RNA. fao.orgnih.gov

Studies have shown that maleic hydrazide competitively inhibits the uptake of uracil into the sieve elements of willow bark. nih.gov This antagonistic relationship suggests that maleic hydrazide's structural similarity to uracil allows it to interfere with metabolic processes that depend on this nucleobase. By acting as a uracil analog, maleic hydrazide can disrupt the synthesis of RNA.

Further research on corn and pea seedling roots has confirmed that maleic hydrazide inhibits the synthesis of both DNA and RNA. oup.comoup.com Interestingly, DNA synthesis appears to be affected more rapidly than RNA synthesis, with inhibition observed after 4 hours of treatment for DNA, compared to 8-12 hours for RNA. oup.comoup.com The inhibition is most pronounced in the root apices. oup.com This inhibition of nucleic acid synthesis provides a fundamental explanation for the observed cessation of cell division, as DNA replication and transcription are prerequisites for mitosis. oup.com Early in the treatment period, protein synthesis is not significantly affected, suggesting that the primary target is nucleic acid metabolism. oup.comoup.com

Physiological and Morphological Manifestations in Plant Systems

Induction of Growth Retardation and Sprout Suppression Phenotypes

Maleic hydrazide potassium salt is extensively utilized for its ability to retard growth and suppress sprouting in various crops. This is achieved through its systemic action, where it is absorbed by the foliage and translocated to meristematic tissues, the sites of active cell division. coresta.orgherts.ac.uk

Mechanisms of Tuber and Bulb Dormancy Prolongation (e.g., Solanum tuberosum, Allium cepa)

In potato (Solanum tuberosum) and onion (Allium cepa), this compound is a key tool for extending post-harvest storage life by preventing sprouting. wikipedia.orgepa.gov When applied to the foliage of the growing crop, it is absorbed and transported to the developing tubers or bulbs. ahdb.org.uk Inside these storage organs, it inhibits cell division in the meristematic regions of the buds, effectively prolonging their dormant state. nih.govwindows.net

Research has demonstrated that foliar application of maleic hydrazide can significantly delay the onset of sprouting and reduce the number and weight of sprouts in stored potatoes for up to eight months. windows.netresearchgate.net Similarly, in onions, pre-harvest sprays have been shown to be effective in prolonging the storage life of bulbs by inhibiting sprouting. researchgate.net The efficacy of sprout suppression is linked to the residue of maleic hydrazide within the tuber, with higher residues generally resulting in more effective and prolonged sprout control. ahdb.org.uk Studies have also indicated that maleic hydrazide can be effective in controlling internal sprouting in potatoes. nih.govahdb.org.uk

The mechanism is believed to involve the disruption of mitosis and potential interactions with plant hormones like auxins and gibberellins (B7789140), which are crucial for bud growth and breaking dormancy. researchgate.net By arresting cell division, maleic hydrazide prevents the initiation and elongation of sprouts, thereby preserving the quality and marketability of the stored produce.

Table 1: Effect of Maleic Hydrazide on Potato Sprouting After Storage

| Cultivar | Treatment | Sprout Inhibition (%) | Reference |

|---|---|---|---|

| Multiple Cultivars | Maleic Hydrazide | Significant reduction in sprout weight and length | researchgate.net |

| Four Cultivars | Maleic Hydrazide | Significant reduction in number of sprouted tubers by 27% | windows.net |

Suppression of Axillary Bud Development (e.g., Nicotiana tabacum sucker control)

In tobacco (Nicotiana tabacum) cultivation, the removal of the apical bud (topping) is a standard practice to encourage the growth and development of the leaves. coresta.org However, topping stimulates the growth of axillary buds, commonly known as suckers, which compete with the main leaves for resources, thereby reducing yield and quality. coresta.orgnih.gov

This compound is widely used as a systemic chemical agent to control sucker growth. coresta.orgepa.gov When applied to the leaves, it is translocated to the axillary buds where it inhibits cell division, preventing the suckers from developing. coresta.orgnih.gov Transcriptomic analysis has revealed that maleic hydrazide alters the expression of genes associated with meristem development, cell division, and phytohormone signaling in tobacco, leading to the suppression of both apical and axillary bud growth. nih.gov Research has shown that foliar application is the effective method, as soil application does not suppress axillary bud growth. researchgate.netncsu.edu

Regulation of Vegetative Growth in Amenity and Turfgrass Species

Maleic hydrazide is employed to regulate the vegetative growth of various grasses in amenity areas and turf, reducing the frequency of mowing. clemson.edutrb.org As a Type I growth retardant, it is absorbed through the foliage and inhibits cell division and differentiation in the meristematic regions of the grass plants. clemson.edu This leads to a rapid inhibition of growth, typically observed within 4 to 10 days of application. clemson.edu

Studies on mixed stands of perennial grasses have shown that maleic hydrazide can effectively limit the height and dry weight of clippings. trb.org It also reduces the number and height of seedheads, which can be aesthetically undesirable in managed turf. trb.org The degree of growth inhibition is correlated with the application rate. trb.org While effective in suppressing growth, some studies have noted temporary discoloration and a thinning of the sod in the spring following application, which may allow for weed encroachment. trb.orgshirazu.ac.ir

Consequential Impacts on Agronomic Yield and Quality Attributes

The application of this compound can have subsequent effects on the yield and quality of treated crops, which can be either beneficial or, in some cases, less desirable depending on application timing and environmental conditions.

Effects on Crop Yield Components and Morphological Development (e.g., Tuber Shape)

The impact of maleic hydrazide on crop yield can be variable. In some potato cultivars, such as Kennebec, Russet Burbank, and Shepody, an increase in tuber yield has been observed following treatment. researchgate.net However, in other cultivars like Atlantic and Ranger Russet, no significant effect on yield was found. researchgate.net Early application of maleic hydrazide, before tubers have reached a sufficient size, can negatively affect yield. nih.gov

A notable effect of maleic hydrazide application on some potato varieties is the alteration of tuber morphology. For instance, in the Russet Burbank variety, timed foliar applications have been shown to improve the shape of tubers, resulting in a more favorable length-to-diameter ratio and a reduction in the number of malformed tubers. researchgate.net Conversely, early applications can lead to an increased incidence of misshapen tubers. researchgate.net Some studies have also reported that maleic hydrazide can have a positive effect on reducing secondary growth in potatoes, though results can be variable depending on the cultivar and environmental conditions. nih.govresearchgate.net

Alterations in Storage Carbohydrate Profiles and Metabolism (e.g., Reducing Sugars)

The accumulation of reducing sugars, such as glucose and fructose, in stored potato tubers is a significant concern for the processing industry, as high levels can lead to undesirable darkening of fried products. The effect of maleic hydrazide on the carbohydrate profile of potato tubers has been a subject of considerable research, with somewhat inconsistent findings.

Several studies have reported that maleic hydrazide treatments either had no effect on or, in some cases, improved fry color, suggesting it does not negatively impact reducing sugar content. researchgate.net Some research has indicated that maleic hydrazide did not lower glucose or sucrose (B13894) concentrations at harvest or during storage. researchgate.net In contrast, other work has suggested that it can help lower the concentration of reducing sugars in stored tubers. researchgate.net The impact on dry matter content has also been shown to be variable, with some studies finding no influence, while others have noted a slight decrease in certain cultivars like Fontane. nih.govresearchgate.net

Table 2: Summary of Maleic Hydrazide Effects on Potato Tuber Quality Attributes

| Attribute | Observed Effect | Reference |

|---|---|---|

| Tuber Yield | Increased in some cultivars, no effect in others, can be negatively affected by early application. | nih.govresearchgate.net |

| Tuber Shape | Improved in some cultivars (e.g., Russet Burbank), but can increase misshapen tubers with early application. | researchgate.net |

| Reducing Sugars | Inconsistent results; some studies report no effect or improvement in fry color, while others suggest a reduction in reducing sugars. | researchgate.net |

| Dry Matter Content | Generally not influenced, though slight decreases have been observed in some cultivars. | nih.govresearchgate.net |

Influence on Post-Harvest Processing Characteristics (e.g., Culinary Quality)

The application of this compound has been shown to affect the post-harvest quality of various crops, particularly potatoes and tomatoes.

In potatoes, pre-harvest foliar application of maleic hydrazide can influence the sugar content of tubers during storage. Research has indicated a decrease in both reducing and non-reducing sugars in tubers stored for seven months at 7°C following treatment. inchem.org However, other studies have found no significant effect on the accumulation of reducing sugars or sucrose when potatoes were stored at cooler temperatures (0.5 - 4°C). inchem.org The impact on sugar content is a critical factor for the processing industry, as lower reducing sugar levels are desirable for producing potato chips with a lighter color. wsu.edu

Studies on tomato fruits have demonstrated that post-harvest treatment with maleic hydrazide can delay ripening and improve shelf life. sciencevision.org Treated tomatoes exhibited better retention of color and firmness for up to 30 days of storage. sciencevision.org While there was a slight increase in total soluble solids (TSS) in all treated fruits, a notable difference was observed in lycopene (B16060) content, with higher concentrations of maleic hydrazide resulting in lower lycopene levels, signifying less color change during storage. sciencevision.org

| Crop | Treatment | Observed Effects on Post-Harvest Quality |

| Potatoes | Pre-harvest foliar spray | Decreased reducing and non-reducing sugars during storage at 7°C. inchem.org |

| Tomatoes | Post-harvest dipping | Delayed ripening, better color and firmness retention, lower lycopene content. sciencevision.org |

Investigating the Influence on Plant Macronutrient and Micronutrient Uptake

The application of maleic hydrazide can indirectly influence the nutrient status of plants, primarily through its effects on growth and development. While direct studies on the impact of this compound on the uptake of specific macro and micronutrients are limited, the broader context of plant nutrient dynamics provides some insights.

Salinity stress, for instance, is known to disrupt nutrient uptake by increasing the Na+/K+ ratio and affecting the availability of calcium (Ca) and magnesium (Mg). agriculturejournals.cz The application of certain nutrients, like potassium, can help alleviate these effects. researchgate.net While not a direct measure of maleic hydrazide's effect, this highlights the interconnectedness of plant stress responses and nutrient uptake.

Foliar application of nutrients is a common practice to supplement soil-based fertilization, especially when root uptake is inefficient. bibliotekanauki.pl Given that maleic hydrazide is often applied as a foliar spray, its interaction with co-applied nutrients could be a subject for further investigation. For instance, studies on humic acid products have shown varied effects on nutrient uptake and yield in potatoes, suggesting that the response to such additives can be cultivar and environment-dependent. wsu.edu

Analysis of Chlorophyll (B73375) Content and Photosynthetic Efficiency Modulation

Effects on Reproductive Development: Flowering and Fruiting Processes

Maleic hydrazide is known to have a significant inhibitory effect on the reproductive development of plants, including flowering and fruiting. This is in contrast to many other plant growth regulators that promote these processes. ias.ac.in

In studies on Indian radish, maleic hydrazide application was found to suppress flowering. ias.ac.in At higher concentrations, it led to the formation of fasciated scapes and strap-shaped leaves, with a significantly reduced number of underdeveloped flower buds. ias.ac.in This inhibitory effect is attributed to a disturbance in the plant's hormonal balance, with maleic hydrazide potentially acting as an auxin competitor. ias.ac.in

Similarly, in African marigold, the application of maleic hydrazide influenced flowering behavior. While a specific concentration was found to maximize the number and size of flowers, the control group (no application) showed the minimum number of days required for bud initiation. gkvsociety.com This suggests a delay in the onset of flowering caused by the treatment. In tomato plants, maleic hydrazide has been observed to inhibit the development of the first inflorescence, particularly in younger plants. nih.gov

The ability of maleic hydrazide to suppress reproductive development is utilized in agriculture to control unwanted flowering, such as in radishes to prevent bolting, and to manage sucker growth in tobacco, which are axillary shoots that would otherwise develop into flowers. epa.govias.ac.in

| Plant | Effect on Reproductive Development |

| Indian Radish | Suppressed flowering, induced formative effects on scapes and leaves. ias.ac.in |

| African Marigold | Delayed flower bud initiation. gkvsociety.com |

| Tomato | Inhibited development of the first inflorescence. nih.gov |

| Tobacco | Controls sucker growth, which are potential flowering shoots. epa.gov |

Absorption, Translocation, and Metabolic Fate Within Plants

Characterization of Foliar and Root Absorption Pathways

Maleic hydrazide is effectively absorbed by plants through both their foliage and root systems. uchicago.eduherts.ac.uk Foliar application is a common method, where the compound is rapidly absorbed by the leaves. fao.orgahdb.org.uk Studies on tobacco, for instance, show that maleic hydrazide is typically applied to the upper portion of the plant, after which it penetrates extensively into the plant tissues. coresta.org The efficiency of foliar absorption can be influenced by environmental conditions. High humidity, for example, extends the duration that the compound remains in solution on the leaf surface, thereby increasing the absorption period. ahdb.org.uk

Root uptake is another significant pathway for the entry of maleic hydrazide into the plant. uchicago.edu Research on barley has demonstrated that the uptake of maleic hydrazide from a solution by the roots is dependent on the pH of the solution. frontiersin.orgnih.gov Absorption was observed to be greater at a lower pH, which suggests a passive diffusion mechanism involving the undissociated form of the acid. frontiersin.orgnih.gov Once absorbed by either the leaves or the roots, the compound is then transported throughout the plant. uchicago.eduherts.ac.uk

Comprehensive Analysis of Systemic Translocation within Xylem and Phloem

Following absorption, maleic hydrazide is freely and systemically translocated throughout the plant's vascular system, utilizing both the xylem and phloem tissues. frontiersin.orgnih.govacs.org This mobility allows the compound to move from the point of application (the source) to areas of active growth (the sinks), such as meristematic tissues in growing shoots, roots, and storage organs like tubers. coresta.orgfao.orgresearchgate.net

The translocation process involves movement in both the xylem, which primarily transports water and minerals from the roots to the rest of the plant, and the phloem, which distributes sugars and other organic molecules from the leaves to other plant parts. nih.govyoutube.com The ability of maleic hydrazide to move within both vascular systems ensures its distribution to all parts of the plant, including roots, after foliar application. frontiersin.orgnih.gov

Studies using radiolabelled [14C]maleic hydrazide have provided detailed insights into its distribution. In tobacco plants, foliar-absorbed maleic hydrazide was rapidly translocated in a "source-to-sink" pattern to actively growing tissues. researchgate.net A significant portion, between 30-40%, was found to be translocated to the roots. researchgate.net Similarly, in potatoes treated one hour before harvest, approximately 99% of the radioactivity was located in the vines, but after eight weeks of storage, 61% had been translocated to the tubers, demonstrating effective phloem transport to storage organs. fao.orgahdb.org.uk The movement is an active process, transporting the compound to where cell division occurs. coresta.orgyoutube.com

Intracellular Distribution and Binding Dynamics within Plant Cells and Tissues

Within the plant, maleic hydrazide can exist in several states: as a free, unmodified molecule, as a metabolite, or bound to cellular components. coresta.org A notable portion of the absorbed maleic hydrazide becomes associated with insoluble cellular materials. nih.govnih.gov

Research on corn and pea seedlings revealed that maleic hydrazide is bound to a substance that is insoluble in ethanol (B145695) or trichloroacetic acid. nih.govnih.gov In corn roots, approximately 90% of this bound maleic hydrazide was associated with large particles, which are believed to be cell wall fragments. nih.govnih.gov Further studies on tobacco have also indicated that maleic hydrazide can become bound to the lignin (B12514952) fraction of the cell wall. coresta.org This binding process appears to require metabolic energy, as it is inhibited by metabolic blockers like azide (B81097) and dinitrophenol. nih.govnih.gov

Studies using [14C]maleic hydrazide in tobacco showed that 25-35% of the absorbed radioactivity remained in the roots and other tissues as a methanol-insoluble residue. researchgate.net Subsequent treatment of this residue with acid and base released unchanged maleic hydrazide, confirming that a significant portion of the bound residue is the parent compound itself. researchgate.netinchem.org Once bound within the roots, the complex is stable for at least one week. nih.govnih.gov

Metabolic Transformation Pathways and Conjugate Formation (e.g., Glucoside Conjugates)

The primary metabolic pathway for maleic hydrazide in plants is conjugation with glucose to form a glucoside conjugate. fao.orginchem.org This metabolic transformation is considered a detoxification mechanism, as the conjugated forms are not thought to be physiologically active. coresta.org

Studies across various plant species have consistently identified the β-D-glucoside of maleic hydrazide as the major soluble metabolite. acs.orgresearchgate.netinchem.org In potatoes, while the majority of the residue in tubers was unchanged maleic hydrazide (52-84%), a smaller amount was identified as its glucose conjugate. fao.org In cell suspension cultures of soybean, wheat, and maize, maleic hydrazide was converted to its β-D-glucoside as the main soluble metabolite. acs.org The yield of this glucoside varied between species, as shown in the table below. researchgate.net

| Plant Species | Glucoside Yield (%) |

|---|---|

| Soybean | 15.0 |

| Tobacco | 9.0 |

| Maize | 5.1 |

| Wheat | 2.2 |

Research indicates that both N-β- and O-β-glucoside conjugates can be formed. coresta.org The formation of the O-β-D-glucoside has been demonstrated in vitro, confirming the role of a glucosyltransferase enzyme in this conjugation reaction. researchgate.net Importantly, the degradation of the heterocyclic ring structure of maleic hydrazide is not considered a significant metabolic pathway in plants. researchgate.netinchem.org While some older reports suggested breakdown into products like hydrazine (B178648), the predominant fate within the plant is conjugation or binding of the intact molecule. inchem.orgnih.gov

Environmental Behavior and Ecological Dynamics

Biotic and Abiotic Degradation Pathways in Soil Environments

The breakdown of maleic hydrazide in soil is a dynamic process influenced by both living organisms and non-living factors. The major route of its dissipation is through biotic pathways, leading to the formation of carbon dioxide as the main end product. regulations.gov

Kinetics and Mechanisms of Aerobic and Anaerobic Transformation

Under aerobic conditions, maleic hydrazide degrades relatively quickly. Studies have shown that its half-life in aerobic soil can be as short as less than 24 hours. regulations.gov For instance, in a loamy sand soil incubated in the dark, maleic hydrazide degraded with an observed half-life of approximately 24 hours. regulations.gov Another study reported a half-life of 11 hours under aerobic conditions. fao.org The degradation process involves the formation of nonvolatile intermediates like maleic acid and maleimide, which are found in small quantities (less than 5% of the applied amount) and are further broken down into carbon dioxide. regulations.gov

In contrast, under anaerobic conditions, the degradation of maleic hydrazide is considerably slower, with reported half-lives ranging from 30 to 60 days. regulations.govfao.org This suggests that the presence of oxygen is a critical factor for its rapid breakdown in soil environments. The persistence of maleic hydrazide can increase if it is washed into anaerobic soil zones shortly after application. epa.gov

Role of Soil Microbial Communities in Biodegradation

Soil microbial communities are the primary drivers of maleic hydrazide's biodegradation. nih.govtheses.cz These diverse communities of bacteria, fungi, and other microorganisms utilize the compound as a source of carbon and energy, breaking it down into simpler molecules. nih.govyoutube.com The efficiency of this biodegradation can be influenced by the composition and health of the soil microbiome. nih.govtheses.cz For example, studies have shown that in activated sludge, both adapted and non-adapted microbial populations can effectively degrade maleic hydrazide. nih.gov

Research has also explored the interaction of specific bacterial species with maleic hydrazide. For instance, Pseudomonas aeruginosa has been shown to be stimulated by the presence of maleic hydrazide, indicating its ability to biodegrade the herbicide. nih.gov In contrast, Bacillus subtilis showed a bacteriostatic effect, meaning it inhibited the bacteria's growth without killing it. nih.gov The presence of organic matter, such as dairy manure and sewage sludge, has been observed to influence the degradation rates in soil. nih.gov

Fate in Aquatic Ecosystems and Water Bodies

The behavior of maleic hydrazide in aquatic environments is influenced by photochemical processes and its stability in water under different pH conditions.

Photochemical Degradation Processes in Aqueous Solutions

Maleic hydrazide is susceptible to photochemical degradation, particularly in the presence of sunlight. nih.gov When irradiated with simulated sunlight in aqueous solutions, the potassium salt of maleic hydrazide showed calculated half-lives of 58 days at pH 5 and 7, and a more rapid 34 days at pH 9. nih.gov The major degradation product in this process was identified as maleate. nih.gov

Further studies have shown that photosensitizers, such as riboflavin (B1680620) (vitamin B2) and humic acids, which are naturally present in the environment, can accelerate the photochemical degradation of maleic hydrazide. nih.gov This process involves the generation of reactive oxygen species (ROS), including superoxide (B77818) radical anion, hydrogen peroxide, and singlet molecular oxygen, which then degrade the maleic hydrazide molecule. nih.gov

Hydrolytic Stability under Varying pH Conditions

Maleic hydrazide is generally stable to hydrolysis in a pH range of 3 to 9. fao.org However, its stability can be influenced by pH when exposed to light. While stable to photolysis at pH 5 and 7, it undergoes slow photolysis at pH 9. fao.org The potassium salt of maleic hydrazide also experiences slow photolysis at pH 9, with even slower degradation occurring at pH 5 and 7. fao.org

Assessment of Soil Mobility and Leaching Potential

The potential for maleic hydrazide to move through the soil profile and leach into groundwater is a key aspect of its environmental risk assessment.

Maleic hydrazide is considered to have a high potential for mobility in soil, particularly in sandy soils. epa.govepa.gov This is due to its low adsorption to soil particles, as indicated by its low organic carbon-water (B12546825) partitioning coefficient (Koc) values, which range from 11.5 to 70 mL/g. regulations.gov Adsorption studies using the Freundlich equation have shown low k values, suggesting weak binding to soil and a higher likelihood of leaching. fao.org

However, despite its high mobility potential, studies on leaching have shown varied results. In one study, after aging aerobically for 14 days, only 4.9% of the applied radiolabeled maleic hydrazide leached from a sandy loam column, with most of the radioactivity remaining in the top 15 cm of the soil. fao.org This suggests that while mobile, its rapid degradation under aerobic conditions can mitigate the extent of leaching. The short half-life of maleic hydrazide under aerobic conditions means that it is often degraded before it can move significantly deeper into the soil profile. regulations.gov

Table of Research Findings on Maleic Hydrazide Potassium Salt

| Parameter | Finding | Source |

| Aerobic Soil Half-Life | < 24 hours | regulations.gov |

| Anaerobic Soil Half-Life | 30-60 days | regulations.govfao.org |

| Photodegradation Half-Life in Water (pH 9) | 34 days | nih.gov |

| Hydrolytic Stability (pH 3-9) | Stable | fao.org |

| Soil Adsorption (Koc) | 11.5 – 70 mL/g | regulations.gov |

Broader Ecological Interactions with Non-Target Flora and Aquatic Organisms

Maleic hydrazide, including its potassium salt, is a systemic plant growth regulator and herbicide that functions by inhibiting cell division in plants. epa.govregulations.gov When applied, it is absorbed by the foliage and translocated throughout the plant to its meristematic tissues. regulations.gov While targeted for specific agricultural and horticultural purposes, its potential for movement in the environment through runoff and spray drift necessitates an understanding of its interactions with non-target organisms. epa.govfao.org

Interactions with Non-Target Flora

Research and environmental assessments indicate that this compound may pose a risk to non-target terrestrial and semi-aquatic plants. epa.govfao.org This risk is primarily associated with its mobility and potential for off-target movement from treated areas via surface water runoff and spray drift. epa.govregulations.govgreenbook.net

The U.S. Environmental Protection Agency (EPA) has noted that while maleic hydrazide exhibits low toxicity to aquatic plants, it may affect some species of terrestrial plants. regulations.gov The "levels of concern" for semi-aquatic plants have been exceeded in scenarios involving runoff into wet areas, and for terrestrial plants through direct application on rights-of-way. fao.org Risks have been identified for both non-listed and listed monocotyledon and dicotyledon species, particularly in semi-aquatic areas. regulations.gov Runoff is considered the most significant contributor to this risk. regulations.gov

Studies on various plant species have demonstrated the growth-inhibiting effects of maleic hydrazide. For instance, it has been shown to reduce germination percentages and inhibit root growth in Trigonella foenum-graecum (fenugreek) and Allium cepa (onion), with the effects being dose-dependent. biorxiv.org The compound's mode of action as a mitotic inhibitor is the basis for these effects on non-target vegetation. biorxiv.org Due to these concerns, measures such as limiting the number of annual applications on certain land types have been required to mitigate exposure to non-target plants. epa.gov

Interactions with Aquatic Organisms

In contrast to its effects on some non-target flora, maleic hydrazide and its potassium salt are generally considered to have low toxicity and pose minimal risk to aquatic organisms. epa.govfao.org This includes fish, aquatic invertebrates, and aquatic plants. regulations.govfao.org

Aquatic Plants: Aquatic vascular and nonvascular plants have been found to be relatively insensitive to maleic hydrazide. regulations.gov Studies on duckweed (Lemna gibba), a vascular aquatic plant, and various nonvascular algal species confirm this low toxicity. regulations.gov For example, the most sensitive nonvascular aquatic plant tested, blue-green algae (Anabaena flos-aquae), showed a No Observed Adverse Effect Concentration (NOAEC) of 60,000 µg a.i./L. regulations.gov

Aquatic Invertebrates: Both acute and chronic toxicity studies on freshwater and marine invertebrates show a low level of concern. The potassium salt of maleic hydrazide did not demonstrate increased toxicity to daphnids when compared to the acid form. regulations.gov Chronic exposure studies on daphnids showed no treatment-related effects at concentrations up to 99,000 µg a.i./L. regulations.gov For the eastern oyster, a statistically significant but minor inhibition of shell growth was observed only at high concentrations. regulations.gov

Fish: Maleic hydrazide is classified as practically non-toxic to freshwater and estuarine/marine fish on an acute basis. regulations.gov An acute toxicity study with the potassium salt on rainbow trout indicated no significant difference in toxicity compared to the acid form. regulations.gov Furthermore, chronic exposure studies on the fathead minnow revealed no treatment-related effects at concentrations up to 9,600 µg a.i./L. regulations.gov The potential for bioaccumulation in fish is also considered to be very low. regulations.gov

The following tables summarize key ecotoxicity data for maleic hydrazide and its potassium salt concerning various aquatic organisms.

Table 1: Aquatic Invertebrate Toxicity Data for Maleic Hydrazide

| Species | Form | Endpoint | Value (µg a.i./L) | Classification |

| Daphnia magna (Water flea) | Acid | 48-hr EC₅₀ | > 1,000,000 | Practically Non-toxic |

| Daphnia magna (Water flea) | Potassium Salt | 48-hr EC₅₀ | > 1,000,000 | Practically Non-toxic |

| Daphnia magna (Water flea) | Acid | Chronic NOAEC | 99,000 | - |

| Mysid Shrimp | Potassium Salt | Acute | > 103,000 | Practically Non-toxic |

| Eastern Oyster | Potassium Salt | IC₅₀ | > 111,000 | Practically Non-toxic |

| Eastern Oyster | Potassium Salt | LOAEC (Shell Growth) | 111,000 | - |

| Data sourced from U.S. Environmental Protection Agency reports. regulations.govherts.ac.uk |

Table 2: Aquatic Plant Toxicity Data for Maleic Hydrazide

| Species | Form | Endpoint | Value (µg a.i./L) |

| Lemna gibba (Duckweed) | Acid | 14-day EC₅₀ | 114,000 |

| Lemna gibba (Duckweed) | Acid | 14-day NOAEC | 23,700 |

| Anabaena flos-aquae (Blue-green algae) | Acid | NOAEC | 60,000 |

| Anabaena flos-aquae (Blue-green algae) | Acid | LOAEC | 95,000 |

| Four Algal Species (nonvascular) | Acid | EC₅₀ | > 9,840 to > 102,000 |

| Data sourced from U.S. Environmental Protection Agency reports. regulations.gov |

Table 3: Fish Toxicity Data for Maleic Hydrazide

| Species | Form | Endpoint | Value (µg a.i./L) | Classification |

| Rainbow Trout | Acid & Potassium Salt | Acute | - | Practically Non-toxic |

| Fathead Minnow | Acid | Chronic NOAEC | 9,600 | - |

| Data sourced from U.S. Environmental Protection Agency reports. regulations.gov |

Advanced Analytical Methodologies for Detection and Quantification

Spectrophotometric and Colorimetric Techniques for Quantitative Analysis

Spectrophotometric and colorimetric methods are among the foundational techniques for quantifying maleic hydrazide. These methods typically rely on a chemical reaction that produces a colored product, which can then be measured. A widely used approach involves the reduction of maleic hydrazide to hydrazine (B178648), which is then distilled and reacted with a chromogenic agent like p-dimethylaminobenzaldehyde. coresta.orgoup.comnih.gov The resulting colored complex is measured spectrophotometrically, usually at a wavelength of 455 nm, to determine the concentration of the original compound. oup.com

While these methods are well-established and have been adopted as official procedures by organizations like AOAC INTERNATIONAL, they can be time-consuming and may lack specificity, making them susceptible to interference from other compounds in the sample matrix. coresta.orgoup.com More recent developments in colorimetric detection include methods utilizing the Folin-Ciocalteu reagent, which can offer improved sensitivity with limits of detection (LOD) as low as 0.6 ppm. nih.gov These simpler, often smartphone-based detection systems, provide a rapid screening tool, particularly when coupled with selective extraction techniques. nih.gov

| Reagent | Principle | Detection Wavelength (nm) | Reported Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| p-Dimethylaminobenzaldehyde | Reduction to hydrazine, followed by color formation | 455 | 1-30 ppm range | oup.com |

| Folin-Ciocalteu Reagent | Colorimetric reaction with immobilized reagent | Not Specified | 0.6 ppm | nih.gov |

State-of-the-Art Chromatographic Separation Techniques

Chromatographic techniques provide enhanced separation and specificity, making them the preferred methods for accurate quantification of maleic hydrazide in complex matrices like food and environmental samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for maleic hydrazide analysis because it can directly analyze the compound without requiring derivatization. coresta.org Reversed-phase HPLC is commonly used, where separation is achieved on columns like C18 or specialized polar-reversed phase columns. nih.govconicet.gov.ar

UV Detection: Ultraviolet (UV) detection is the most common modality, with the detection wavelength typically set between 303 nm and 313 nm. nih.govconicet.gov.arresearchgate.net HPLC-UV methods have been successfully developed and validated for various agricultural products, including onions, garlic, and potatoes, demonstrating good recovery rates (often between 89% and 105%) and low limits of detection. nih.govresearchgate.net For instance, a method for garlic achieved an LOD of 0.33 mg/kg, well below the maximum residue limits set by international standards. conicet.gov.arnih.gov

Electrochemical Detection (ECD): For higher sensitivity, especially in environmental samples like soil and water, HPLC coupled with electrochemical detection is employed. epa.govfao.org This technique measures the current from the oxidation of maleic hydrazide at an electrode surface. epa.govresearchgate.net By setting an appropriate oxidation potential, typically around +0.85 V, ECD can achieve very low detection limits, such as 0.005 mg/kg for soil and 0.0001 mg/L for water. epa.govfao.org More advanced applications have integrated machine learning algorithms with electrochemical sensor data to enhance the intelligent analysis of maleic hydrazide residues in food products. nih.gov

| Matrix | Detection Mode | Column | Mobile Phase Example | LOD / LOQ | Recovery (%) | Reference |

|---|---|---|---|---|---|---|

| Agricultural Products | UV (303 nm) | ZORBAX SB-Aq | Acetonitrile-water-phosphoric acid (5:95:0.01) | LOD: 0.5 µg/g | 92.6 - 104.9 | nih.gov |

| Garlic Bulbs | UV (303 nm) | C18 | Deionized water:methanol (B129727) (97:3) | LOD: 0.33 mg/kg | >95 | conicet.gov.arnih.gov |

| Onions | UV (313 nm) | SynChropak Q | 0.25 M phosphate (B84403) buffer | LOD: 0.4 µg/mL; LOQ: 1.25 µg/mL | 89 - 103 | researchgate.net |

| Soil | Electrochemical | Reversed-Phase | Methanol:water (50:50) extract | LOD: 0.005 mg/kg | ~89 | epa.gov |

| Water | Electrochemical | Reversed-Phase | Formic acid/water/ammonium hydroxide (B78521) (pH 3.2) | LOD: 0.0001 mg/L | Not Specified | fao.orgepa.gov |

Gas Chromatography (GC) offers high resolution but is not directly applicable to maleic hydrazide due to the compound's low volatility and high polarity. nih.govyoutube.com Therefore, a chemical modification step known as derivatization is required to convert maleic hydrazide into a more volatile and thermally stable form suitable for GC analysis. nih.govyoutube.com

Common derivatization approaches include methylation using reagents like dimethyl sulphate or silylation with agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). conicet.gov.arnih.gov The resulting derivative can then be analyzed by GC, often using a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) for confirmation. conicet.gov.arnih.gov For example, a method for determining residues in cured tobacco involves methylation followed by GC-NPD analysis, achieving a detection limit of 5 ppm. nih.gov The identity of the derivatized compound can be unequivocally confirmed by GC-MS, which analyzes the mass-to-charge ratio and fragmentation pattern of the molecule. conicet.gov.ar

Optimization of Sample Preparation and Extraction Protocols for Diverse Matrices (Plant Tissues, Soil, Water)

The accuracy of any analytical method heavily relies on the efficiency of the sample preparation and extraction protocol. The goal is to isolate maleic hydrazide from the sample matrix while removing interfering substances.

Plant Tissues: For crops like potatoes, onions, and tobacco, the process usually starts with homogenization of the sample. nih.govresearchgate.net Extraction is often performed with water, methanol, or aqueous methanol solutions. coresta.orgnih.govresearchgate.net To prevent enzymatic or oxidative degradation of the analyte, especially in complex matrices like garlic, samples may be frozen with liquid nitrogen before extraction. conicet.gov.arnih.gov After initial extraction, a clean-up step using Solid-Phase Extraction (SPE) with cartridges like strong cation exchange (SCX) is frequently employed to purify the extract before analysis. nih.govresearchgate.net For bound forms of maleic hydrazide, such as glycoside conjugates, an acid hydrolysis step is necessary to release the free analyte for quantification. nih.govcoresta.org

Soil: Maleic hydrazide is typically extracted from soil using a mixture of methanol and water (e.g., 50:50 v/v). epa.gov The samples are agitated for an extended period, often overnight, to ensure complete extraction. epa.gov The resulting supernatant is then centrifuged and filtered before being injected into the HPLC system. epa.gov

Water: Analysis of water samples often requires an initial clean-up and concentration step. epa.gov The water sample may be made basic and extracted with an organic solvent like dichloromethane (B109758) to remove interferences. The remaining aqueous phase, containing the maleic hydrazide, is then concentrated, and the pH is adjusted before analysis by HPLC. epa.gov

Rigorous Validation Studies and Inter-laboratory Harmonization

To ensure that analytical methods are reliable and produce comparable results, they must undergo rigorous validation and inter-laboratory testing.

Method Validation: Validation studies assess key performance parameters, including accuracy, precision (repeatability and reproducibility), selectivity, linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ). conicet.gov.arresearchgate.net For example, a validated HPLC method for garlic demonstrated good linearity (r² = 0.999), high recovery (>95%), and good precision, confirming its suitability for routine analysis. conicet.gov.arnih.gov

Inter-laboratory Harmonization: Collaborative studies, also known as round-robin tests, are crucial for establishing the robustness and reproducibility of a method across different laboratories. oup.comnih.govfao.org In such studies, multiple labs analyze the same set of samples, and the results are statistically compared. A collaborative study on a GC method for determining hydrazine (an impurity and breakdown product of maleic hydrazide) in various formulations reported an average relative repeatability of 5.34% and a relative reproducibility of 27.99%, providing valuable data on the method's performance characteristics. nih.gov These studies are essential for standardizing analytical procedures and ensuring that data generated by different organizations are consistent and reliable. researchgate.netoup.com

Current Research Frontiers and Prospective Directions

Advancements in Understanding Molecular Targets and Signaling Cascades

Maleic hydrazide has long been known to function as a systemic plant growth regulator by inhibiting cell division, particularly in meristematic tissues. frontiersin.orgwikipedia.orgwindows.net Early hypotheses suggested it acted by inhibiting the synthesis of nucleic acids and proteins. medchemexpress.comsinocurechem.com However, recent research has begun to unravel the more intricate molecular mechanisms and signaling pathways affected by this compound.

A pivotal study on duckweed (Spirodela polyrrhiza) provided significant insights into its mode of action beyond general mitotic disruption. This research demonstrated that treatment with maleic hydrazide led to the downregulation of genes related to the plant hormone auxin, which is a key regulator of cell division and growth. nih.gov Concurrently, the expression of genes involved in critical metabolic and signaling pathways was upregulated, including those for carbon fixation, starch biosynthesis, and the abscisic acid (ABA) signal transduction pathway. nih.gov This suggests that maleic hydrazide shifts the plant's resources from vegetative growth towards carbohydrate storage, a mechanism corroborated by other findings that propose it may act as an anti-auxin or anti-gibberellin. thepharmajournal.com

Furthermore, metabolic studies in various plants, including tobacco and soybean, have identified the primary metabolic fate of maleic hydrazide as its conversion into the O-β-D-glucoside of maleic hydrazide. nih.govresearchgate.net Understanding this metabolic pathway is crucial for comprehending its translocation, sequestration, and eventual degradation within the plant. These findings collectively represent a significant leap in understanding, moving from a general physiological description to a more detailed molecular and genetic model of action.

Table 1: Gene Expression Changes in Spirodela polyrrhiza after Maleic Hydrazide Treatment

| Pathway/Process | Observed Effect on Gene Expression | Implication |

|---|---|---|

| Auxin Response | Down-regulation | Inhibition of growth and cell division signaling. |

| Carbon Fixation | Up-regulation | Enhanced photosynthetic carbon assimilation. |

| Starch Biosynthesis | Up-regulation | Diversion of carbon resources to storage. |

| ABA Signal Transduction | Up-regulation | Potential link to stress response and dormancy. |

Data sourced from a study on the molecular mechanism of maleic hydrazide in duckweed. nih.gov

Exploration of Novel Applications in Plant Biotechnology and Abiotic Stress Mitigation

The traditional applications of maleic hydrazide potassium salt in controlling sucker growth in tobacco and preventing sprouting in stored potatoes and onions are well-established. inchem.org Current research, however, is exploring its utility in new agricultural contexts and for enhancing plant resilience.

One novel application is in the management of parasitic weeds. Studies have shown that maleic hydrazide is a potent inhibitor of the early developmental stages of Egyptian Broomrape (Phelipanche aegyptiaca), a parasitic plant that can cause significant yield losses in crops like tomatoes. frontiersin.orgnih.gov This has led to its successful registration and use in an integrated approach to control this parasitic weed. nih.gov

In the realm of plant biotechnology, research has highlighted its potential to enhance the production of valuable biocompounds. The same study that elucidated its molecular action in duckweed also found that treatment could increase starch content by as much as 20-fold. nih.gov This finding opens a prospective avenue for using maleic hydrazide to boost the starch yield of biomass crops intended for bioethanol production.

Regarding abiotic stress, while direct, broad-spectrum applications are still under investigation, its known effects suggest significant potential. The compound's ability to up-regulate the ABA signaling pathway is noteworthy, as ABA is a central hormone in mediating plant responses to environmental stresses like drought and salinity. nih.gov Furthermore, its capacity to control secondary growth and chain tuberization in potatoes, which are often triggered by intermittent stress periods like drought followed by rain, is a practical application for mitigating the effects of erratic weather conditions. fwi.co.ukfarminguk.com Research has also pointed to its potential to improve the cold tolerance of certain plants. google.com

Development of Precision Application and Controlled-Release Systems

The efficacy of maleic hydrazide is highly dependent on its proper absorption by foliage and translocation to target tissues, such as tubers or suckers. ahdb.org.ukcoresta.org This has spurred research not into new modes of action, but into optimizing application technology to ensure consistent and effective results. Precision application focuses on applying the compound at the correct time and under ideal environmental conditions. Research and manufacturer guidance emphasize that applications must be made when plants are actively growing and not under heat or water stress. fwi.co.ukahdb.org.uk Applying under humid conditions or late in the day can extend the absorption period by keeping the product in solution on the leaf surface for longer. ahdb.org.uk

While specific controlled-release formulations for maleic hydrazide are not yet widely commercialized, the development of advanced formulations represents a key research direction. For instance, recent patent applications describe novel formulations, such as ethanolamine salts, designed to improve the physical and chemical properties of the spray solution for better performance. google.com The principles of controlled-release systems, which are widely researched in agriculture for fertilizers and other pesticides, aim to protect the active ingredient from premature degradation and release it in a sustained manner. The future development of such systems, perhaps using microencapsulation or biodegradable polymer matrices, could further enhance the precision and efficiency of maleic hydrazide applications, reducing the potential for environmental loss and improving uptake by the target crop.

Refined Environmental Risk Assessment Methodologies in Research Contexts

As with any agricultural chemical, the environmental and dietary risk profile of maleic hydrazide is subject to ongoing scientific review by regulatory bodies worldwide. Research in this area focuses on employing the latest methodologies to refine risk assessments. These assessments evaluate potential impacts on non-target organisms and ecosystems, particularly non-target terrestrial and semi-aquatic plants, and the potential for surface water contamination. medchemexpress.com

A clear example of refined risk assessment in action was the 2019 decision by the UK's Health and Safety Executive (HSE) to lift a restriction on feeding maleic hydrazide-treated potato waste to livestock. farminguk.com This decision was made after approval holders submitted new data from studies specifically designed to assess the risk of a metabolite, 3-pyridazone. The comprehensive risk assessment concluded there were no safety concerns for livestock or consumers, demonstrating how targeted research can refine and update regulatory positions. farminguk.com

Regulatory frameworks, such as the Periodic Review Programme of the Codex Committee on Pesticide Residues (CCPR), ensure that compounds like maleic hydrazide are re-evaluated as new scientific data and assessment methodologies become available. fao.org These reviews consider a comprehensive suite of modern studies, including detailed analyses of metabolism, environmental fate, and residue levels in crops and processed goods, ensuring that safety standards are based on the most current scientific understanding.

Strategic Integration within Contemporary Integrated Plant Management (IPM) Frameworks

This compound is increasingly recognized as a valuable tool within modern Integrated Plant Management (IPM) systems, which prioritize a combination of control methods while minimizing reliance on any single chemical.

Its most significant recent role in IPM has been in potato production. Following the regulatory ban of the sprout suppressant chlorpropham (CIPC) in Europe, the use of maleic hydrazide has increased substantially. wikipedia.orgahdb.org.uk As a field-applied growth regulator, it serves as a foundational treatment to control sprouting in storage, thereby reducing the need for more volatile and expensive in-store treatments. fwi.co.uk

Q & A

Q. What physiological mechanisms underlie maleic hydrazide potassium salt's role in plant growth regulation?

this compound (MH-K) inhibits gibberellin biosynthesis, suppressing cell division and elongation. This is demonstrated in controlled pot experiments (e.g., chrysanthemum studies) where MH-K applications reduced plant height by 20–30% at 500–1500 ppm. Experimental designs should include standardized soil media (silt-loam, pH 7.69), randomized block layouts, and post-treatment measurements of hormonal pathways (e.g., gibberellic acid levels) .

Q. What analytical methods are validated for quantifying free and bound maleic hydrazide residues?

High-performance liquid chromatography (HPLC) with sulfanilic acid as an internal standard is widely used. For bound residues, acidic hydrolysis (e.g., 1 M KOH) precedes extraction. Detection at 254 nm UV achieves a linear range of 1.9×10⁻⁷–1.0×10⁻⁴ mol L⁻¹, with detection limits of 0.14 ng/mL. Method validation requires testing matrix effects (e.g., tobacco, soil) and inter-laboratory reproducibility (RSD < 3.3%) .

Q. How do experimental factors like potassium levels interact with MH-K in plant studies?

Potassium (K) synergizes or antagonizes MH-K depending on concentration. In chrysanthemums, 200 mg K pot⁻¹ reduced days to flowering by 9% compared to controls, while 1500 ppm MH-K increased flowering time by 11%. Factorial designs (e.g., 4×4 K × MH-K levels) with LSD post hoc tests (α = 0.01) are critical to isolate interactions. Soil K content should be pre-tested (e.g., 180 mg kg⁻¹ baseline) to avoid confounding .

Advanced Research Questions

Q. How can contradictory data on MH-K's dual role in flowering time be resolved?

MH-K delays flowering in chrysanthemums (131 days at 1500 ppm vs. 112 days in controls) but accelerates it in mangoes. This discrepancy arises from species-specific hormonal thresholds and application timing. Researchers should conduct dose-response curves (e.g., 500–2000 ppm) with parallel measurements of auxin/gibberellin ratios and use mixed-model ANOVA to account for genotype × environment interactions .

Q. What protocols assess MH-K's mutagenic potential in plant breeding?

Seed treatment with 0.01–0.10% MH-K in phosphate buffer (pH 7.0) induces genetic variability. In fenugreek, this caused 15–20% reduction in mitotic index and chromosomal aberrations (e.g., bridges, fragments). Protocols require controlled germination chambers, cytological staining (acetocarmine), and Chi-square tests to validate mutation rates against controls .

Q. How do long-term studies address MH-K's carcinogenicity risks?

Subchronic toxicity assays in rodents (e.g., 260 mg MH-K over 65 weeks) showed sarcoma incidence (3/6 rats). Researchers should integrate Ames tests for mutagenicity, measure hydrazine impurities (<1.5 mg/kg), and use probabilistic risk models (e.g., benchmark dose modeling) to extrapolate agricultural exposure thresholds .

Q. What methodologies optimize MH-K's use in post-harvest storage without compromising food safety?

For sprout inhibition in potatoes/onions, MH-K is applied pre-harvest (2–4 weeks) at 1000–2000 ppm. Residue monitoring requires LC-MS/MS with a LOQ of 0.01 mg/kg. Accelerated storage trials (50°C, 75% RH) validate degradation kinetics, ensuring residues remain below Codex MRLs (e.g., 50 mg/kg in tubers) .

Q. How can MH-K's efficacy in tree growth control be enhanced via trunk injection?

Aqueous MH-K formulations (e.g., 10% w/v) injected into elm/sycamore trunks reduced sprout regrowth by 60% over three seasons. Protocols must standardize injection volume (5 mL/cm dbh), track phloem mobility via radiolabeled MH-K, and assess phytotoxicity (leaf necrosis thresholds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.